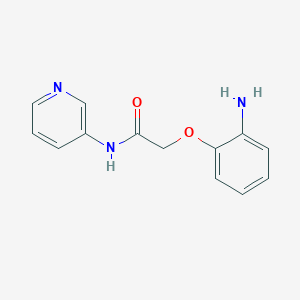

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminophenoxy)-N-(pyridin-3-yl)acetamide, also known as 2APPA or 2-APPA, is a small molecule compound with potential applications in the fields of synthetic organic chemistry and biochemistry. 2APPA is a versatile compound with a wide range of applications in both research and industry. It has been used in the synthesis of various organic compounds, as a catalyst in biochemical reactions, and as a reagent in the production of pharmaceuticals. In addition, 2APPA has been studied for its potential use in medical imaging and drug delivery.

Scientific Research Applications

Chemoselective Acetylation

Research has demonstrated the utility of chemoselective acetylation in synthesizing intermediates for antimalarial drugs. For instance, the acetylation of 2-aminophenol, a reaction relevant to compounds similar to "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide," highlights the synthesis of specific acetamide derivatives for pharmaceutical applications. This process, optimized through various parameters including acyl donors and catalysts, underscores the synthetic versatility of amine and phenol functional groups found in related compounds (Magadum & Yadav, 2018).

Corrosion Inhibitors

The synthesis and evaluation of acetamide derivatives with long alkyl side chains have been explored for their effectiveness as corrosion inhibitors. These studies are pertinent to the research on "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" due to the structural similarities and potential for similar applications. The research reveals that amidation reactions and subsequent evaluations in acidic mediums can lead to compounds with promising inhibition efficiencies, applicable in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Nucleophilic Aromatic Substitution Reactions

The study of rearrangement reactions of amino and halo-pyridines by nucleophilic aromatic substitution sheds light on a potential pathway for modifying "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide." Such reactions result in the formation of pyridinyl substituted acetamides, demonstrating a method for introducing or altering functional groups in positions adjacent to nitrogen-containing heterocycles (Getlik et al., 2013).

Synthesis and Biological Studies of Metal Ion Complexes

The preparation of ligands from reactions involving aminomethylpyridin and their subsequent use in synthesizing metal ion complexes highlight the potential of "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" in coordination chemistry. These complexes have been studied for their spectroscopic properties and biological activities, suggesting applications in materials science and as potential antimicrobial agents (Karim et al., 2005).

Antiproliferative Activity Studies

The synthesis of new compounds bearing structural similarities to "2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide" and their evaluation for antiproliferative activities against various cancer cell lines emphasize the medicinal chemistry applications of such molecules. These studies pave the way for the development of novel therapeutics based on the manipulation of the acetamide backbone and pyridine derivatives (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name |

2-(2-aminophenoxy)-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-11-5-1-2-6-12(11)18-9-13(17)16-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKDLSIQOWMMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)

![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)

![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)